

Spectroscopic Profile of 1-(4-Nitrophenyl)-2-thiourea: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-2-thiourea

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This technical guide provides an in-depth overview of the spectroscopic data for **1-(4-Nitrophenyl)-2-thiourea**, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following data were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6).

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of **1-(4-Nitrophenyl)-2-thiourea** in DMSO-d6 exhibits distinct signals corresponding to the aromatic and thiourea protons. The electron-withdrawing nature of the nitro group and the thiourea moiety significantly influences the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for **1-(4-Nitrophenyl)-2-thiourea** in DMSO-d6

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly found in search results	-	-	Aromatic Protons (H- 2, H-6)
Data not explicitly found in search results	-	-	Aromatic Protons (H- 3, H-5)
Data not explicitly found in search results	-	-	NH Proton
Data not explicitly found in search results	-	-	NH ₂ Protons

Note: Specific chemical shifts, multiplicities, and coupling constants for all protons were not definitively available in the searched literature. The assignments are based on the expected chemical environment.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **1-(4-Nitrophenyl)-2-thiourea** in DMSO-d6

Chemical Shift (δ) ppm	Assignment
~181	C=S (Thiourea)
~145	C-NO ₂
~144	C-NH
~125	Aromatic CH
~118	Aromatic CH

Note: The presented chemical shifts are approximate values based on available data, which may not be fully assigned. The exact number of aromatic signals and their precise assignments require further experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-(4-Nitrophenyl)-2-thiourea** is characterized by absorption bands corresponding to the N-H, C=S, and NO₂ groups.

Table 3: FT-IR Spectroscopic Data for **1-(4-Nitrophenyl)-2-thiourea** (KBr Pellet)

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3400 - 3100	N-H Stretching	Amine (NH) and Amide (NH ₂)
~3100	C-H Stretching	Aromatic
1570 - 1490	Asymmetric NO ₂ Stretching	Nitro group
1390 - 1300	Symmetric NO ₂ Stretching	Nitro group
~1600	C=C Stretching	Aromatic Ring
1400 - 1000	C-N Stretching, C=S Stretching	Thiourea
~730	C=S Stretching	Thiourea

Note: The wavenumbers are typical ranges for the specified functional groups. Specific peak values for **1-(4-Nitrophenyl)-2-thiourea** were not fully detailed in the search results.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The nitrophenyl group acts as a strong chromophore in **1-(4-Nitrophenyl)-2-thiourea**.

Table 4: UV-Vis Spectroscopic Data for **1-(4-Nitrophenyl)-2-thiourea**

Solvent	λ_{max} (nm)
DMSO	~355
Methanol/Ethanol	Data not explicitly found in search results

Note: The λ_{max} in DMSO is derived from studies where the compound was used as a colorimetric sensor. The intrinsic absorption maximum in a standard solvent like methanol or ethanol was not specified in the search results.

Experimental Protocols

The following sections describe the methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of **1-(4-Nitrophenyl)-2-thiourea** is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm). The solution is then transferred to a 5 mm NMR tube.

^1H NMR Acquisition: The ^1H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 to 32 scans.

^{13}C NMR Acquisition: The ^{13}C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single

lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ^{13}C isotope.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation: 1-2 mg of dry **1-(4-Nitrophenyl)-2-thiourea** is finely ground with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The homogenous mixture is then transferred to a pellet die.

Pellet Formation and Data Acquisition: The die is placed in a hydraulic press, and a pressure of 8-10 tons is applied for several minutes to form a thin, transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded for baseline correction.

UV-Vis Spectroscopy

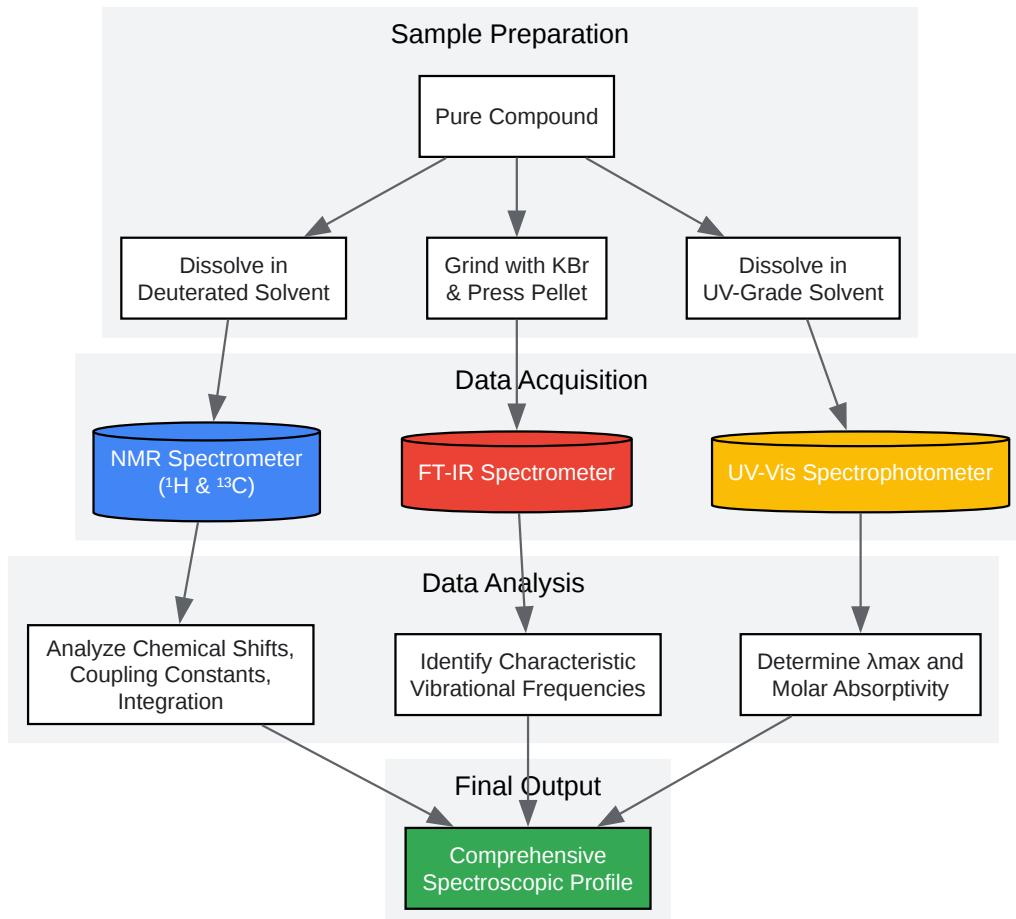
Sample Preparation: A stock solution of **1-(4-Nitrophenyl)-2-thiourea** is prepared by dissolving a precisely weighed amount of the compound in a spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO) to a known concentration (e.g., 1×10^{-3} M). This stock solution is then serially diluted to obtain a working solution with an absorbance in the optimal range (0.1 - 1.0 AU), typically around 1×10^{-5} M.

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The absorbance is measured over a wavelength range of 200-800 nm to identify the wavelength of maximum absorbance (λ_{max}).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis.

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